molecular formula C12H26 B14561832 3,5-Diethyloctane CAS No. 62183-93-1

3,5-Diethyloctane

Cat. No.: B14561832
CAS No.: 62183-93-1
M. Wt: 170.33 g/mol
InChI Key: DSYIMNMBWBEOHY-UHFFFAOYSA-N
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Description

3,5-Diethyloctane is a branched hydrocarbon with the molecular formula C12H26 . It is part of the alkane family, characterized by single bonds between carbon atoms. This compound is notable for its structure, which includes two ethyl groups attached to the third and fifth carbon atoms of an octane chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,5-Diethyloctane can be synthesized through various organic reactions. One common method involves the Wurtz reaction, where an alkyl halide reacts with sodium to form the desired compound . For instance, the reaction of 3-bromo-5-ethylheptane with sodium metal in dry ether can yield this compound.

Industrial Production Methods: Industrial production of this compound typically involves catalytic processes that ensure high yield and purity. These methods often use zeolite catalysts to facilitate the alkylation of octane with ethylene under controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions: 3,5-Diethyloctane primarily undergoes reactions typical of alkanes, such as:

    Oxidation: In the presence of oxygen and a catalyst, it can be oxidized to form alcohols, aldehydes, or carboxylic acids.

    Substitution: Halogenation reactions, where hydrogen atoms are replaced by halogens (e.g., chlorine or bromine), are common. This can be achieved using reagents like chlorine gas under UV light.

Common Reagents and Conditions:

    Oxidation: Catalysts like platinum or palladium are used.

    Substitution: Halogenation typically requires UV light or heat to initiate the reaction.

Major Products Formed:

    Oxidation: Depending on the extent of oxidation, products can range from 3,5-diethyloctanol to 3,5-diethyloctanoic acid.

    Substitution: Halogenated derivatives such as 3,5-diethyl-1-chlorooctane.

Scientific Research Applications

3,5-Diethyloctane finds applications in various fields:

Mechanism of Action

The mechanism of action of 3,5-diethyloctane in biological systems involves its interaction with lipid membranes. Its hydrophobic nature allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and function. The exact molecular targets and pathways are still under investigation, but it is believed to influence lipid metabolism and signaling pathways.

Comparison with Similar Compounds

  • 3,3-Diethyloctane
  • 4,5-Diethyloctane

Comparison: 3,5-Diethyloctane is unique due to the specific positioning of its ethyl groups, which can influence its physical and chemical properties. For instance, 3,3-diethyloctane has both ethyl groups on the same carbon, leading to different steric and electronic effects compared to this compound .

Properties

CAS No.

62183-93-1

Molecular Formula

C12H26

Molecular Weight

170.33 g/mol

IUPAC Name

3,5-diethyloctane

InChI

InChI=1S/C12H26/c1-5-9-12(8-4)10-11(6-2)7-3/h11-12H,5-10H2,1-4H3

InChI Key

DSYIMNMBWBEOHY-UHFFFAOYSA-N

Canonical SMILES

CCCC(CC)CC(CC)CC

Origin of Product

United States

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